2-Hydroxy-5-methylisonicotinic acid

Description

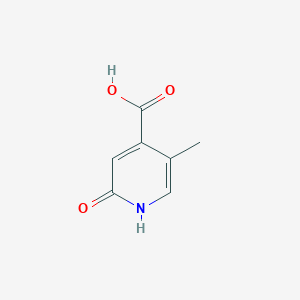

2-Hydroxy-5-methylisonicotinic acid is a pyridine derivative with a carboxylic acid group at position 4 (isonicotinic acid backbone), a hydroxyl (-OH) substituent at position 2, and a methyl (-CH₃) group at position 5.

Properties

IUPAC Name |

5-methyl-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-3-8-6(9)2-5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSRJFBZTBSESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylisonicotinic acid typically involves the hydroxylation and methylation of isonicotinic acid. One common method includes the use of suitable reagents such as hydroxylating agents and methylating agents under controlled conditions. The reaction may proceed through intermediate steps involving the formation of hydroxylated and methylated derivatives of isonicotinic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.

Scientific Research Applications

2-Hydroxy-5-methylisonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position and Functional Group Variations

5-Fluoro-2-methoxyisonicotinic acid (CAS: 884495-30-1)

- Structure : Methoxy (-OCH₃) at position 2, fluoro (-F) at position 5.

- Properties :

- Molecular weight: 171.13 g/mol.

- Boiling point: 372°C; Density: 1.386 g/cm³.

- Stability: Storage recommended at room temperature.

- Applications : Used as an API intermediate, highlighting its role in drug synthesis. The electron-withdrawing fluoro group enhances metabolic stability compared to methyl substituents .

5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (CAS: 1261922-75-1)

- Structure : Hydroxyl (-OH) at position 2, 2-formylphenyl group at position 5.

- Properties: Molecular formula: C₁₃H₉NO₄. Reactivity: The formyl group (-CHO) increases electrophilicity, making it suitable for Schiff base formation in coordination chemistry .

5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS: 1267011-08-4)

- Structure : Hydroxyl (-OH) at position 2, 3-fluorophenyl at position 5.

- Properties: Molecular formula: C₁₂H₈FNO₃. Applications: Fluorinated aromatic rings improve bioavailability and binding affinity in medicinal chemistry .

Positional Isomers and Heterocyclic Analogues

5-Methylnicotinic Acid

- Structure : Carboxylic acid at position 3 (nicotinic acid backbone), methyl at position 5.

- Properties: Molecular weight: 137.14 g/mol. Melting point: Not explicitly provided, but nicotinic acid derivatives typically exhibit higher solubility than isonicotinic analogues due to positional differences .

3-Hydroxyisonicotinic Acid (CAS: 10128-71-9)

Data Tables: Key Physicochemical Properties

Key Findings and Trends

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F) : Enhance thermal stability and metabolic resistance (e.g., 5-Fluoro-2-methoxyisonicotinic acid vs. 2-Hydroxy-5-methylisonicotinic acid) .

- Bulkier Groups (e.g., aryl) : Reduce solubility but improve target specificity in drug design .

Positional Isomerism :

- Hydroxyl groups at position 2 (as in the target compound) favor hydrogen bonding and acidity, whereas position 3 hydroxyls enhance metal coordination .

Hazard Profiles: Compounds with strong oxidizers (e.g., 2-Hydroxy-5-sulfobenzoic acid) may decompose into hazardous byproducts like NOx, emphasizing the need for careful handling .

Biological Activity

2-Hydroxy-5-methylisonicotinic acid (2-HMIA) is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-HMIA is characterized by the presence of both hydroxyl (-OH) and methyl (-CH₃) groups on the isonicotinic acid framework. Its molecular formula is C₇H₈N₂O₃, with a molecular weight of approximately 168.15 g/mol. The unique positioning of these functional groups contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that 2-HMIA exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Effects

In vitro studies have demonstrated that 2-HMIA possesses anticancer properties , particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis (programmed cell death) in these cells, potentially through the activation of caspase pathways.

The precise mechanisms by which 2-HMIA exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, including enzymes and receptors involved in metabolic pathways. The hydroxyl and methyl groups may enhance its binding affinity to these targets, leading to altered cellular responses.

Stability and Degradation

Studies on the stability of 2-HMIA under various conditions indicate that it remains stable in neutral pH environments but may degrade under extreme acidic or basic conditions. This stability is crucial for its potential therapeutic applications, ensuring efficacy in biological systems.

Dosage Effects

Preliminary investigations into dosage effects in animal models suggest that while low doses exhibit beneficial effects, higher doses may lead to toxicity. Future research should focus on establishing a clear dose-response relationship to optimize therapeutic outcomes while minimizing adverse effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Isonicotinic Acid | Lacks hydroxyl and methyl groups | Basic antimicrobial properties |

| 2-Hydroxyisonicotinic Acid | Similar structure without methyl group | Moderate anticancer activity |

| 5-Methylisonicotinic Acid | Similar structure without hydroxyl group | Limited biological activity |

2-HMIA stands out due to the synergistic effects of both the hydroxyl and methyl groups, which enhance its overall biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.